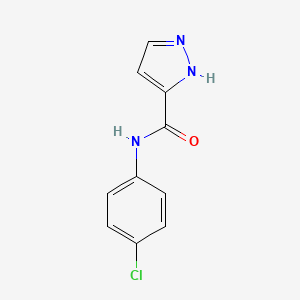

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZSOSXQUPMCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349917 | |

| Record name | ST041103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5772-84-9 | |

| Record name | ST041103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Once the pyrazole core is formed, the next step is the introduction of the carboxamide group. This can be done by:

Direct Reaction : Reacting the pyrazole with an amine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Hydrolysis of Esters : If an ester derivative of the pyrazole is synthesized initially, it can be hydrolyzed to yield the desired carboxamide.

Detailed Reaction Conditions

The following table summarizes various reaction conditions reported in literature for synthesizing N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide:

| Step | Reagent/Condition | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Hydrazine + β-Diketone | Ethanol | Reflux | Moderate to High |

| 2 | Pyrazole + Amine | DMF | 60°C | Up to 90% |

| 3 | Hydrolysis of Ester Derivative | Water/Acidic Medium | Room Temp | Variable |

Optimization Strategies

Optimization plays a crucial role in enhancing yield and purity during synthesis. Some strategies include:

Catalyst Use : Employing catalysts such as DABCO (1,4-Diazabicyclo[2.2.2]octane) in ethanol has shown improved yields during cyclocondensation reactions.

Solvent Selection : The choice of solvent significantly affects reaction kinetics and product solubility. DMF has been identified as an effective solvent for amidation reactions due to its ability to stabilize intermediates.

Temperature Control : Adjusting temperature can optimize reaction rates; for example, performing amidation at elevated temperatures (60°C - 70°C) has been shown to enhance yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide derivatives. A notable example is the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated potent inhibitory effects on glioblastoma cell lines. Specifically, compound 4j exhibited low micromolar activity against the AKT2 kinase, a critical target in glioma therapy. This compound inhibited neurosphere formation in patient-derived glioma stem cells while showing minimal cytotoxicity towards non-cancerous cells, indicating its potential as a selective anticancer agent .

1.2 Inhibition of Kinases

The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. In particular, the inhibition of AKT2/PKBβ has been linked to improved therapeutic outcomes in glioma treatments. The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance kinase inhibitory activity, paving the way for new drug development strategies targeting cancer .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

This compound has also shown promising antimicrobial activity. In vitro studies indicate that compounds derived from this structure exhibit significant antibacterial effects against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of the chlorophenyl group is believed to enhance these antimicrobial properties.

2.2 Mechanism of Action

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This dual action makes it a candidate for developing new antibiotics amid rising antibiotic resistance .

Neuropharmacological Research

3.1 Cannabinoid Receptor Modulation

This compound derivatives have been studied for their role as cannabinoid receptor modulators. The compound acts as an inverse agonist at the CB1 receptor, influencing endocannabinoid signaling pathways that are implicated in various neurological disorders . This property positions it as a potential therapeutic agent for conditions like obesity and pain management.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anti-Glioma Activity

A study conducted on a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated their potential in inhibiting glioma growth through AKT2 inhibition, showcasing significant promise for future cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research on novel chlorinated pyrazole compounds revealed enhanced antibacterial activity against resistant strains, suggesting their application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interfere with the DNA synthesis in microbial cells, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Receptor Affinity

The following table summarizes key structural differences and biological activities of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide and its analogs:

Key Observations:

- Substituent Effects : The 2,4-dichlorophenyl group at the 1-position (e.g., in SR141716A, AM251) significantly enhances CB1 affinity compared to the simpler 4-chlorophenyl group in the parent compound .

- Carboxamide Modifications : Replacing the piperidinyl group (SR141716A) with a 3-pyridylmethyl group (Compound c) improves potency (IC50 = 0.139 nM), likely due to enhanced hydrogen bonding and steric interactions .

- Halogenation : Iodine substitution at the 5-position (AM251) increases CB1 binding affinity 10-fold compared to chlorine (SR141716A), highlighting the role of halogen size in receptor interactions .

Pharmacokinetic and Selectivity Profiles

- Brain Penetration : SR141716A and AM251 exhibit high central nervous system (CNS) penetration due to their lipophilic piperidinyl groups. In contrast, derivatives like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-[1-(trifluoroacetyl)piperidin-4-yl]-1H-pyrazole-3-carboxamide (9b) are engineered with polar trifluoroacetyl groups to reduce brain uptake, favoring peripheral CB1 modulation .

- Metabolic Stability : The 3-pyridylmethyl substituent in Compound c improves metabolic stability compared to piperidinyl analogs, as evidenced by prolonged in vivo activity .

Biological Activity

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole core, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the 4-chlorophenyl group and the carboxamide functionality, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound has been shown to interact with several molecular targets, including:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, which is crucial for its role in anti-inflammatory and anticancer activities.

- Receptor Modulation : The compound may also modulate receptor activity, affecting pathways involved in inflammation and tumor growth .

1. Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

- Anti-Glioma Effects : In vitro studies have shown that derivatives of this compound can inhibit glioma cell growth. For instance, a specific derivative exhibited low micromolar activity against the AKT2 kinase, a key player in glioma malignancy . This compound inhibited neurosphere formation in patient-derived glioma stem cells while showing reduced toxicity towards non-cancerous cells.

| Compound | Activity | EC50 (µM) | Target |

|---|---|---|---|

| 4j | Anti-glioma | 0.5 - 1.0 | AKT2 |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : this compound derivatives have shown promising COX-2 inhibitory activity. In one study, a derivative exhibited an IC50 value of 2.6 µM for COX-2, demonstrating a favorable selectivity ratio compared to COX-1 .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Derivative A | 18.59 | 2.6 | High |

3. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties:

- Antitubercular Activity : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis H37Rv, suggesting potential as antitubercular agents .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- In Vitro Studies on Glioblastoma : A study reported that a specific derivative inhibited the growth of glioblastoma cells with minimal cytotoxicity towards normal cells, suggesting a potential therapeutic window for cancer treatment .

- Anti-inflammatory Efficacy : Another study demonstrated that derivatives could significantly reduce pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), confirming their anti-inflammatory potential .

Q & A

Q. What synthetic routes are commonly employed for N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide, and how is purity validated?

The compound is typically synthesized via multi-step condensation reactions starting from substituted phenyl precursors and pyrazole intermediates. For example, analogs like SR141716A (rimonabant) are synthesized using 1,5-diarylpyrazole cores through sequential coupling and cyclization steps . Purity is validated via high-performance liquid chromatography (HPLC ≥98%) and structural confirmation via nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazole-3-carboxamide derivatives?

Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond lengths, angles, and crystal packing. For instance, monoclinic crystals (space group P2₁/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å) are analyzed to resolve molecular conformation . Complementary techniques include mass spectrometry (MS) for molecular weight verification and Fourier-transform infrared (FTIR) spectroscopy for functional group identification .

Advanced Research Questions

Q. How are CB1 receptor binding affinities quantified for this compound analogs?

Competitive radioligand binding assays using [³H]CP-55940 or [³H]SR141716A are standard. IC₅₀ values (e.g., 0.139 nM for a related compound) are derived from dose-response curves in transfected cell lines (e.g., HEK293 or CHO-K1 expressing human CB1). Structural analogs like rimonabant show inverse agonism via inhibition of cAMP accumulation .

Q. What experimental strategies address discrepancies in binding data across studies of pyrazole carboxamides?

Discrepancies may arise from assay conditions (e.g., membrane preparation methods, radioligand concentrations) or structural variations (e.g., halogen substitution patterns). Validated protocols include normalizing data to reference ligands (e.g., SR141716A) and using site-directed mutagenesis to probe receptor interaction sites .

Q. How do QSAR and molecular docking enhance the design of CB1-targeting pyrazole derivatives?

Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity. Molecular docking into CB1 homology models, based on X-ray structures (e.g., PDB ID 5TGZ), identifies key interactions like π-π stacking with Phe170 and hydrogen bonding with Lys192 .

Q. What in vivo models evaluate the therapeutic potential of CB1 antagonists like this compound?

Rodent models of obesity (e.g., diet-induced obese mice) assess metabolic effects via food intake and body weight monitoring. Neurobehavioral models (e.g., conditioned place preference for addiction) evaluate reward pathways. Pharmacokinetic studies measure brain penetration and metabolite profiling .

Q. How do crystallographic data guide the optimization of pyrazole-based ligands?

SC-XRD reveals critical structural motifs, such as the planar pyrazole ring and chlorophenyl substituents, which enhance receptor binding. For example, methyl groups at the 4-position improve metabolic stability by reducing cytochrome P450 oxidation .

Methodological Considerations

- Synthesis Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .

- Data Reproducibility : Standardize assay buffers (e.g., Tris-HCl pH 7.4 with 0.1% BSA) and validate ligand purity via orthogonal methods (e.g., LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.